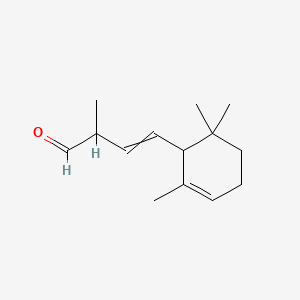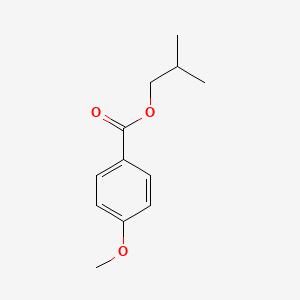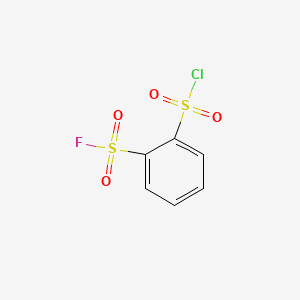
N,N-Dimethylaminochlorodiphenylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethylaminochlorodiphenylsilane: is an organosilicon compound with the molecular formula C14H16ClNSi . It is known for its unique chemical properties and is widely used in various fields of chemistry and industry. The compound consists of a silicon atom bonded to two phenyl groups, a chlorine atom, and a dimethylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-Dimethylaminochlorodiphenylsilane can be synthesized through several methods. One common method involves the reaction of diphenyldichlorosilane with dimethylamine . The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(C6H5)2SiCl2+HN(CH3)2→(C6H5)2SiClN(CH3)2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethylaminochlorodiphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as alcohols, amines, and thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as .
Oxidation Reactions: Oxidizing agents such as or are used.
Reduction Reactions: Reducing agents such as or are employed.
Major Products Formed:
Substitution Reactions: Products include , , and .
Oxidation Reactions: Products include and .
Reduction Reactions: Products include .
Applications De Recherche Scientifique
N,N-Dimethylaminochlorodiphenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds. It is also used in the preparation of , , and .
Biology: The compound is used in the modification of biomolecules and in the development of .
Medicine: It is used in the synthesis of and in the development of .
Industry: The compound is used in the production of , , and .
Mécanisme D'action
The mechanism of action of N,N-Dimethylaminochlorodiphenylsilane involves the interaction of the silicon atom with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of silanes , silanols , and siloxanes . The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions , influencing the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
N,N-Dimethylaminochlorodiphenylsilane can be compared with other similar compounds such as:
Diphenyldichlorosilane: Lacks the dimethylamino group, making it less reactive in certain substitution reactions.
N,N-Dimethylaminodiphenylsilane: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Chlorodiphenylsilane: Lacks the dimethylamino group, making it less versatile in chemical reactions.
The presence of both the dimethylamino group and the chlorine atom in this compound makes it a unique and versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
25374-11-2 |
|---|---|
Formule moléculaire |
C14H16ClNSi |
Poids moléculaire |
261.82 g/mol |
Nom IUPAC |
N-[chloro(diphenyl)silyl]-N-methylmethanamine |
InChI |
InChI=1S/C14H16ClNSi/c1-16(2)17(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
XBQPHUAUIRYNJR-UHFFFAOYSA-N |
SMILES |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
SMILES canonique |
CN(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl |
Key on ui other cas no. |
25374-11-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[p-(Hexyloxy)phenyl]propionic acid](/img/structure/B1618196.png)












